molecular formula C7H4F5N B038110 3,5-Difluoro-2-(trifluoromethyl)aniline CAS No. 123973-33-1

3,5-Difluoro-2-(trifluoromethyl)aniline

Cat. No. B038110
CAS RN: 123973-33-1
M. Wt: 197.1 g/mol
InChI Key: IISXXYSSIKCYFQ-UHFFFAOYSA-N
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Description

“3,5-Difluoro-2-(trifluoromethyl)aniline” is a chemical compound that has been used as a building block for various inhibitors . It has been used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline, Schiff’s base, and 5,7-bis(trifluoromethyl)aniline .


Synthesis Analysis

The synthesis of this compound involves several steps. For instance, a Pd-catalyzed coupling reaction was used to form an intermediate, which was then hydrolyzed in the presence of 6 M HCl . The reaction product was analyzed by HPLC, revealing 2.2 area% of 2,3-dibromo-5,6-difluoroaniline as a residual intermediate .


Molecular Structure Analysis

The molecular formula of “3,5-Difluoro-2-(trifluoromethyl)aniline” is C7H5F4N . The structure of this compound can also be represented as CF3C6H4NH2 .


Chemical Reactions Analysis

The chemical reactions involving “3,5-Difluoro-2-(trifluoromethyl)aniline” are complex. For example, the thermal decomposition processes and initial reactions were monitored by DSC-TG-FTIR-MS and T-jump-PyGC-MS coupling analyses . The possible reaction pathway after the initial bond breakage is the rupture of the dissociative nitro group with massive heat release, which induces the ring opening of benzene .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Difluoro-2-(trifluoromethyl)aniline” include a refractive index of n20/D 1.481 (lit.), a boiling point of 170-173 °C (lit.), a melting point of 34 °C (lit.), and a density of 1.282 g/mL at 25 °C (lit.) .

Scientific Research Applications

Pharmaceutical Research

The trifluoromethyl group in compounds like 3,5-Difluoro-2-(trifluoromethyl)aniline is often associated with a variety of pharmacological activities. This compound can be used in the synthesis of potential drug molecules, particularly because fluorine atoms can significantly affect the biological activity of pharmaceuticals .

Energetic Materials

Compounds containing fluorine, such as 3,5-Difluoro-2-(trifluoromethyl)aniline, are explored for their potential in creating energetic materials. These materials require high density and thermal stability, which can be provided by the incorporation of fluorine atoms .

Toxicology

The nephrotoxic effects of 3,5-difluoroaniline have been investigated, which is structurally similar to 3,5-Difluoro-2-(trifluoromethyl)aniline. Such studies are important for understanding the safety profile of new compounds and assessing their potential risks to human health .

Safety and Hazards

When handling “3,5-Difluoro-2-(trifluoromethyl)aniline”, it is recommended to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Also, avoid dust formation and ensure adequate ventilation .

Future Directions

The future directions of “3,5-Difluoro-2-(trifluoromethyl)aniline” are promising. It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

3,5-difluoro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5N/c8-3-1-4(9)6(5(13)2-3)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISXXYSSIKCYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382644
Record name 3,5-difluoro-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-2-(trifluoromethyl)aniline

CAS RN

123973-33-1
Record name 3,5-difluoro-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

200 ml of tetrahydrofuran and 50 g of 2,4,6-trifluorobenzotrifluoride were initially introduced into a stainless steel autoclave and it was pressurized using 30 ml of liquid ammonia. Subsequently, the mixture was heated at 120° C. for 6 hours with stirring. After cooling and releasing the pressure, the reaction mixture was subjected to a fractional distillation. 15 g of 2-amino-4,6-difluoro-benzotrifluoride were obtained at a boiling point of 57° to 58° C. at 12 mbar. After a small intermediate run, 32 g of 2,6-difluoro-4-amino-benzotrifluoride passed over at a boiling point of 103° to 105° C. at 16 mbar. The melting point of the 2,6-difluoro-4-amino-benzotrifluoride obtained was 66° C.
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Synthesis routes and methods II

Procedure details

In a stainless steel autoclave, 200 ml of tetrahydrofuran and 50 g of 2,4,6-trifluorobenzotrifluoride are introduced, and 30 ml of liquid ammonia are pressed on. The mixture is then heated at 120° C. for 6 hours, with stirring. The reaction mixture is cooled, the pressure is released, and the mixture is subjected to fractional distillation. At a boiling point of 57° to 58° C. at 12 mbar, 15 g of 2-amino-4,6-difluoro-benzotrifluoride are obtained. After a small intermediate cut, 32 g of 2,6-difluoro-4-amino-benzotrifluoride distil over at a boiling point of 103° to 105° C. at 16 mbar. Melting point of the resultant 2,6-difluoro-4-amino-benzotrifluoride: 66° C.
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Synthesis routes and methods III

Procedure details

200 ml of tetrahydrofuran and 50 g of 2,4,6-tri-fluorobenzotrifluoride are initially introduced into a stainless steel autoclave, and 30 ml of liquid ammonia are injected. The batch is then heated to 120° C. for 6 hours and with stirring. The reaction mixture is cooled,the pressure is released and the reaction mixture subjected to fractional distillation. At a boiling point of 57° C.-58° C./12 mbar, 15 g of 2-trifluoromethyI-3,5-difluoroaniline are obtained. After a small intermediate fraction 32 g of 3,5-difluoro-4-trifluoromethylaniline distil over at a boiling point of 103° C.-105° C./16 mbar (melting point: 66° C.).
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